N-methyl-9H-fluoren-2-amine hydrochloride physical properties
N-methyl-9H-fluoren-2-amine hydrochloride physical properties
Topic: N-methyl-9H-fluoren-2-amine hydrochloride physical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl) is a synthetic arylamine derivative primarily utilized as a reference standard in toxicology, mutagenesis, and chemical carcinogenesis research.[1] As the hydrochloride salt of N-methyl-2-aminofluorene, it offers enhanced aqueous solubility compared to its free base, facilitating its use in biological assays such as the Ames test and metabolic activation studies involving cytochrome P450 systems.
Critical Safety Warning: This compound is a potent mutagen and suspected human carcinogen.[1] It serves as a precursor to reactive electrophiles that form DNA adducts.[1][2] Strict containment protocols (BSL-2/Chemical Fume Hood) are mandatory during handling.[1]
Chemical Identity & Structural Characterization[1][3][4][5][6]
The precise identification of this compound is critical due to the existence of positional isomers (e.g., 9-methylfluoren-2-amine) which exhibit distinct biological activities.
| Parameter | Detail |
| IUPAC Name | N-methyl-9H-fluoren-2-amine hydrochloride |
| Common Synonyms | N-Methyl-2-aminofluorene HCl; 2-(Methylamino)fluorene hydrochloride |
| CAS Number (Free Base) | 34577-93-0 (Note: Specific CAS for the HCl salt is often unlisted in major public registries; references often cite the free base CAS with "hydrochloride" specified) |
| Molecular Formula | C₁₄H₁₄ClN (C₁₄H₁₃N[3][4] · HCl) |
| Molecular Weight | 231.72 g/mol (Salt); 195.26 g/mol (Free Base) |
| SMILES | CNCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
| Structural Features | Tricyclic aromatic fluorene backbone; Secondary amine at C2 position; Protonated nitrogen counter-balanced by chloride ion.[1][5] |
Structural Visualization
The following diagram illustrates the chemical structure and the salt formation process.
Figure 1: Formation of the hydrochloride salt from the free amine base.
Physical & Chemical Properties[1][2][4][5][6][7][9][10][11]
The physical properties of the hydrochloride salt differ significantly from the free base, particularly regarding thermal stability and solubility.[1]
Solid-State Properties
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Appearance: Typically an off-white to pale yellow crystalline powder.[1] Darkening may occur upon exposure to light or air (oxidation).[1]
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Melting Point:
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Hygroscopicity: Moderately hygroscopic.[1] Storage in a desiccator is recommended to prevent hydrolysis or clumping.[1]
Solution Properties
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Solubility Profile:
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pKa: The conjugate acid (protonated amine) has an estimated pKa of ~4.5–5.0, making the free base a weak base and the salt stable in acidic to neutral aqueous solutions.[1]
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Stability:
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Hydrolysis:[1] Stable in aqueous solution at ambient temperature for short durations (hours).
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Photostability: Sensitive to UV/Visible light.[1] Solutions should be protected from light (amber glassware).[1]
-
Oxidation:[1] The secondary amine is susceptible to N-oxidation over time; store under inert gas (Argon/Nitrogen) at -20 °C.[1]
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Technical Applications & Mechanism of Action
Carcinogenesis & Mutagenesis Research
N-Methyl-9H-fluoren-2-amine is a classic model compound used to study metabolic activation . Unlike direct-acting carcinogens, arylamines require enzymatic conversion to become genotoxic.[1]
-
Ames Test Standard: Used as a positive control in Salmonella typhimurium assays (strains TA98, TA100) requiring S9 metabolic activation.[1]
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DNA Adduct Formation: The compound forms bulky adducts at the C8 position of guanine residues, causing replication errors and frameshift mutations.[1]
Metabolic Activation Pathway
The toxicity of this compound is dependent on bioactivation by Cytochrome P450 enzymes (specifically CYP1A2).[1]
Figure 2: Metabolic activation pathway leading to genotoxicity.
Experimental Protocols
Preparation of N-Methyl-9H-fluoren-2-amine HCl
Since the salt form is not always commercially available off-the-shelf, it is often prepared from the free base or via reductive methylation of 2-aminofluorene.
Method: Reductive Methylation (Literature Adaptation)
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Reagents: 2-Aminofluorene (CAS 153-78-6), Paraformaldehyde, Sodium Borohydride (NaBH₄), Methanol.[1]
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Reaction:
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Dissolve 2-aminofluorene (10 mmol) in Methanol (50 mL).
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Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine intermediate.
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Cool to 0 °C and slowly add NaBH₄ (1.5 eq).[1] Stir at room temperature for 4 hours.
-
-
Workup:
-
Salt Formation:
Analytical Verification (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase:
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Detection: UV at 280 nm (Fluorene characteristic absorption).[1]
-
Retention Time: The N-methyl derivative typically elutes slightly later than 2-aminofluorene due to increased lipophilicity of the methyl group, but the salt will dissociate in the mobile phase.[1]
Safety & Handling Guidelines
Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).[1]
| Hazard | Precautionary Measure |
| Inhalation | Use only in a certified chemical fume hood.[1] Do not breathe dust.[1] |
| Skin Contact | Double-glove (Nitrile).[1] The compound is lipophilic and can penetrate skin.[1] |
| Waste Disposal | All waste (including gloves/tips) must be incinerated as hazardous chemical waste.[1] |
| Deactivation | Treat spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes before cleanup to oxidize the amine.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25814, N,N-Dimethyl-9H-fluoren-2-amine (Analogous Structure).[1] Retrieved from [Link]
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Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[1] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-114.[1][4] [Link]
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International Agency for Research on Cancer (IARC). Monograph on 2-Aminofluorene and related compounds.[1] (Vol. 100F). [Link]
Sources
- 1. methyl 2-amino-5-fluorobenzoate hydrochloride | 396652-66-7 [sigmaaldrich.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. N,N-Dimethyl-9H-fluoren-2-amine | C15H15N | CID 25814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
